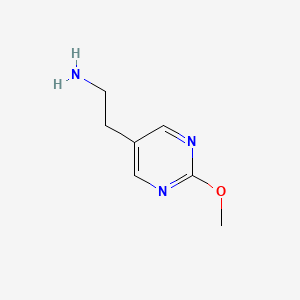

2-(2-Methoxypyrimidin-5-yl)ethanamine

Description

2-(2-Methoxypyrimidin-5-yl)ethanamine is a pyrimidine derivative featuring a methoxy-substituted pyrimidine ring linked to an ethanamine moiety. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring, known for their roles in nucleic acids and bioactive molecules .

Properties

IUPAC Name |

2-(2-methoxypyrimidin-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-11-7-9-4-6(2-3-8)5-10-7/h4-5H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVDDHHGTANDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-67-3 | |

| Record name | 2-(2-methoxypyrimidin-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyrimidin-5-yl)ethanamine typically involves the reaction of 2-methoxypyrimidine with ethylamine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction conditions often involve the use of a base like sodium carbonate in a solvent such as ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyrimidin-5-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of 2-(2-hydroxypyrimidin-5-yl)ethanamine.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxypyrimidin-5-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural analogs include pyrimidine derivatives with variations in substituents, side chains, and functional groups. The table below compares physicochemical properties inferred from related compounds:

<sup>a</sup> Predicted using density functional theory (DFT) with exact-exchange corrections for accuracy .

<sup>b</sup> Estimated based on substituent polarity and molecular weight.

Key Observations :

- Lipophilicity : The methoxy group in this compound contributes to moderate logP (0.95), making it less lipophilic than benzodioxole-containing analogs (logP 3.22) but more soluble than carboxamides (logP 1.78) .

- Biological Activity : Pyrimidine carboxamides exhibit potent antimalarial activity (0.5 µM), likely due to hydrogen-bonding interactions with target enzymes , whereas ethanamine derivatives may prioritize antimicrobial effects via membrane disruption .

Computational Insights

Density functional theory (DFT) studies highlight the electronic effects of substituents.

Biological Activity

2-(2-Methoxypyrimidin-5-yl)ethanamine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal and biochemical research. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by relevant data and case studies.

Molecular Formula: C7H11N3O

IUPAC Name: this compound

CAS Number: 944905-67-3

The compound is synthesized through reactions involving 2-methoxypyrimidine and ethylamine, often utilizing palladium-catalyzed cross-coupling reactions under controlled conditions. This method ensures high yield and purity, making it suitable for further biological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. It acts as a ligand, binding to enzymes or receptors, which modulates their activity. This interaction can lead to various biochemical effects depending on the pathways involved.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of compounds structurally similar to this compound. For instance, derivatives were shown to inhibit collagen synthesis in hepatic stellate cells, a critical factor in liver fibrosis. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 45.69 μM to 45.81 μM, indicating significant efficacy .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

Preliminary investigations also indicate that this compound exhibits antimicrobial properties against certain pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This is particularly relevant given the rising threat of antibiotic resistance in clinical settings .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50/Effect |

|---|---|---|

| Antifibrotic | Hepatic Stellate Cells | IC50: 45.69 - 45.81 μM |

| Anticancer | HeLa (Cervical Cancer) | Induces apoptosis |

| A549 (Lung Cancer) | Inhibits proliferation | |

| Antimicrobial | MRSA | Effective against strains |

Case Studies

- Antifibrotic Study : A study conducted on hepatic stellate cells revealed that the compound significantly reduced collagen expression through ELISA methods. The results indicated a decrease in extracellular matrix deposition, suggesting therapeutic potential in liver fibrosis treatment .

- Anticancer Research : In a comparative study of various pyrimidine derivatives, this compound was found to have enhanced cytotoxic effects on cancer cell lines compared to other analogs, highlighting its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.